4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid
Overview
Description
4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is a compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . The compound’s structure incorporates a piperidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile building block in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
The compound acts as a linker in PROTACs, which are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, forming a ternary complex . This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the ubiquitin-proteasome system, which is responsible for protein degradation . By facilitating the degradation of specific proteins, this compound can influence various cellular processes depending on the function of the target protein .
Pharmacokinetics
The optimization of drug-like properties is a key consideration in the design of protacs .
Result of Action
The result of the action of this compound is the targeted degradation of specific proteins . This can have various effects at the molecular and cellular levels, depending on the role of the degraded protein .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
The role of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid in biochemical reactions is primarily as a linker in PROTAC development . The exact enzymes, proteins, and other biomolecules it interacts with would depend on the specific PROTAC being developed. The nature of these interactions typically involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Cellular Effects
The effects of this compound on cells are largely determined by the specific PROTAC it is part of. As a linker, it helps facilitate the degradation of target proteins, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through an etherification reaction, where the piperidine derivative is reacted with 4-hydroxybenzoic acid under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The benzoic acid moiety can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Major Products
Substitution: Derivatives with different functional groups replacing the Boc group.
Deprotection: 4-(Piperidin-4-yloxy)benzoic acid.
Coupling: Amides or esters formed from the reaction with amines or alcohols.
Scientific Research Applications
4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is widely used in scientific research, particularly in the following areas:
Biology: In the study of protein-protein interactions and the development of chemical probes for biological pathways.
Medicine: In drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Industry: In the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yloxy)benzoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
2-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid: Similar structure but with the benzoic acid moiety attached at a different position.
3-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid: Another positional isomer with different chemical properties.
Uniqueness
4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)benzoic acid is unique due to its combination of a Boc-protected piperidine ring and a benzoic acid moiety, providing both stability and reactivity. This makes it an ideal linker in the design of PROTACs, where the spatial arrangement and flexibility of the linker are critical for effective protein degradation .
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-8-14(9-11-18)22-13-6-4-12(5-7-13)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVXDMFUUZGFST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383294 | |
Record name | 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-56-2 | |
Record name | 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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